N-cyclopropyl-1,3,5-trimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-cyclopropyl-1,3,5-trimethyl-N-(thiophen-3-ylmethyl)pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-10-14(11(2)16(3)15-10)21(18,19)17(13-4-5-13)8-12-6-7-20-9-12/h6-7,9,13H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUOXWROQCLNOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N(CC2=CSC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-1,3,5-trimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide is a compound with significant potential in medicinal chemistry. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H19N3O2S2, with a molecular weight of 325.45 g/mol. The compound features a pyrazole ring substituted with a cyclopropyl group and a thiophen-3-ylmethyl moiety, which may contribute to its biological properties.
Biological Activity Overview
This compound has been investigated for various biological activities:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally similar to N-cyclopropyl-1,3,5-trimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole have demonstrated cytotoxic effects against various cancer cell lines. In vitro assays indicate that such compounds can inhibit cell proliferation and induce apoptosis in cancer cells.
2. Enzyme Inhibition
These compounds have shown inhibitory activity against several key enzymes involved in cancer progression and inflammation:
- Histone Deacetylases (HDACs) : Inhibition of HDACs can lead to altered gene expression patterns that suppress tumor growth.
- Carbonic Anhydrase (CA) : Inhibitors of CA have potential as anticancer agents due to their role in tumor pH regulation.
3. Anti-inflammatory Effects
Pyrazole derivatives have also been recognized for their anti-inflammatory properties. The inhibition of cyclooxygenases (COX-1 and COX-2) is particularly noteworthy as it relates to pain management and inflammatory diseases.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses include:
- Interaction with Protein Targets : The compound may bind to specific proteins involved in cancer cell signaling pathways.
- Induction of Oxidative Stress : Some studies suggest that pyrazole derivatives can increase reactive oxygen species (ROS) levels in cancer cells, leading to cell death.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in preclinical models:
- Study on Tumor Xenografts : In a murine model bearing human tumor xenografts, treatment with related pyrazole compounds resulted in a significant reduction in tumor size compared to controls (p < 0.05) .
- In vitro Cytotoxicity Assays : A series of pyrazole derivatives were screened for cytotoxicity against a panel of cancer cell lines, revealing that modifications to the thiophenyl group enhanced activity against resistant cell lines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-cyclopropyl-1,3,5-trimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide as an anticancer agent. The compound exhibits promising inhibitory effects on various cancer cell lines, including:
In these studies, the compound demonstrated a mechanism of action involving the induction of apoptosis and cell cycle arrest in the G1 phase, making it a candidate for further development as an anticancer drug.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against several bacterial strains, which suggests its potential use in treating infections caused by resistant bacteria. The following table summarizes its antimicrobial efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
These findings indicate that this compound could be a valuable addition to the arsenal against bacterial infections.
Mechanistic Insights
The mechanism by which this compound exerts its biological effects involves several pathways:
- Farnesyltransferase Inhibition : The compound has been identified as a potent inhibitor of farnesyltransferase, an enzyme crucial for the post-translational modification of proteins involved in cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that it promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : The compound effectively halts the cell cycle at the G1 phase, preventing further proliferation of cancer cells.
Case Study 1: Anticancer Efficacy
In a study conducted by Kumar et al., this compound was tested against multiple cancer cell lines. The results indicated that it had a significant cytotoxic effect on MCF-7 and HCT116 cells with IC50 values lower than those of standard chemotherapeutics like doxorubicin. The study concluded that this compound warrants further investigation as a potential lead in anticancer drug development .
Case Study 2: Antimicrobial Activity
A recent publication explored the antimicrobial properties of various pyrazole derivatives, including this compound. The compound exhibited notable activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its application in developing new antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyromazine (N-cyclopropyl-1,3,5-triazine-2,4,6-triamine)
- Structure : Features a triazine core (C₃N₃) instead of a pyrazole-sulfonamide backbone. Retains the N-cyclopropyl group but lacks the thiophene and sulfonamide moieties.
- Application : Insect growth regulator targeting Diptera larvae, widely used in agriculture .
- Key Differences: The triazine core in cyromazine facilitates hydrogen bonding with biological targets, whereas the pyrazole-sulfonamide structure in the target compound may enhance steric bulk and lipophilicity.
1-(Difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide (CAS 1006994-26-8)
- Structure : Shares the pyrazole-sulfonamide scaffold but substitutes the cyclopropyl group with a difluoromethyl group and introduces a nitro-pyrazole-propyl chain.
- Key Differences: The difluoromethyl group enhances electronegativity and metabolic resistance compared to the cyclopropyl group in the target compound.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide
- Structure : Contains a pyrazolo-pyrimidine core and a cyclopropyl-sulfonamide group. Unlike the target compound, it includes a chromene-derived fluorophenyl substituent.
- Properties : Melting point 211–214°C; molecular weight 616.9 g/mol.
- Key Differences: The chromene-fluorophenyl system likely improves π-π stacking interactions in biological targets, whereas the thiophene in the target compound may offer better solubility in nonpolar matrices.
Structural and Functional Analysis
Table 1: Comparative Overview of Key Features
Key Insights:
- Cyclopropyl Group : Common in agrochemicals for metabolic stability; present in both the target compound and cyromazine.
- Thiophene vs.
- Sulfonamide Functionality : Enhances hydrogen-bonding capacity and solubility relative to triazine or nitro-substituted analogs.
Research Implications and Gaps
- Synthetic Routes : The target compound’s synthesis likely parallels methods described for related sulfonamides (e.g., Suzuki coupling for aryl substitutions, as seen in ) .
- Biological Activity : While cyromazine’s insect growth regulation is well-documented, the thiophene and sulfonamide groups in the target compound suggest expanded target specificity, possibly against resistant insect strains.
- Data Limitations: No direct data on the target compound’s melting point, solubility, or efficacy are available in the provided evidence, necessitating experimental validation.
Q & A
Q. Table 1: Example Reaction Optimization Parameters
| Parameter | Tested Conditions | Outcome (Yield/Purity) |
|---|---|---|
| Solvent | DMF, THF, Acetonitrile | THF: 75% yield, >95% purity |
| Base | K₂CO₃, Cs₂CO₃, NaHCO₃ | Cs₂CO₃: 82% yield |
| Temperature | RT, 50°C, 80°C | 80°C: Optimal reactivity |
Advanced: How can structural ambiguity in the sulfonamide conformation be resolved?
Answer:
- Single-crystal X-ray diffraction : Determine precise bond angles and torsional parameters .
- DFT calculations : Compare computed vs. experimental geometries to validate stability of conformers.
- NOESY NMR : Identify spatial proximity between cyclopropyl and thiophene protons to infer conformation .
Advanced: How should researchers address contradictions in bioactivity data across studies?
Answer:
Contradictions may arise from:
- Purity variations : Validate compound purity via HPLC (>99%) and LC-MS .
- Assay conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. HeLa).
- Control experiments : Include known inhibitors (e.g., TNF-α inhibitors from ) to calibrate activity measurements.
Replicate studies in triplicate and apply statistical tests (e.g., ANOVA) to confirm significance .
Advanced: What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?
Answer:
- Analog synthesis : Modify substituents (e.g., replace cyclopropyl with fluorophenyl or methyl groups) using protocols in .
- In vitro assays : Test analogs against target enzymes (e.g., kinases) or receptors (e.g., mGluR5) using fluorescence polarization or SPR.
- QSAR modeling : Correlate substituent descriptors (e.g., logP, molar refractivity) with activity data .
Q. Table 2: Hypothetical SAR Data
| Substituent (R) | IC₅₀ (nM) | logP |
|---|---|---|
| Cyclopropyl | 12.3 | 2.8 |
| 4-Fluorophenyl | 8.7 | 3.1 |
| Thiophen-3-ylmethyl | 15.6 | 2.5 |
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT and HSQC for regiochemical confirmation.
- LC-MS : Confirm molecular weight and detect impurities .
- Elemental analysis : Validate C, H, N, S content (±0.3% theoretical).
Advanced: How can computational modeling predict metabolic stability or toxicity?
Answer:
- ADMET prediction : Use tools like SwissADME to estimate BBB permeability, CYP450 inhibition, and P-gp substrate potential .
- Metabolite identification : Simulate phase I/II metabolism via docking studies with CYP3A4 or UGT isoforms.
- Toxicity profiling : Apply ProTox-II to predict hepatotoxicity or mutagenicity.
Advanced: What strategies mitigate degradation during long-term storage?
Answer:
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) for 4 weeks.
- Lyophilization : Store as a lyophilized powder under argon at -20°C.
- Excipient screening : Add antioxidants (e.g., BHT) or cyclodextrins to enhance solubility and stability.
Advanced: How can researchers validate target engagement in cellular models?
Answer:
- Cellular thermal shift assay (CETSA) : Confirm compound binding to the target protein via thermal stability shifts.
- Knockout models : Use CRISPR/Cas9 to delete the target gene and assess activity loss.
- Pull-down assays : Employ biotinylated analogs for affinity capture and MS identification .
Advanced: What interdisciplinary approaches enhance understanding of this compound’s mechanism?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
